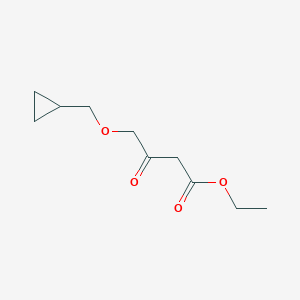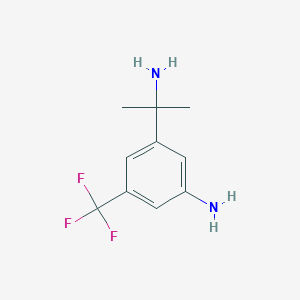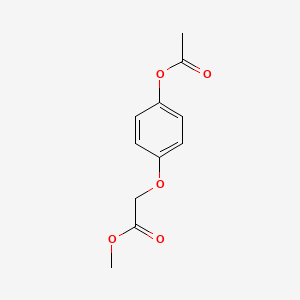
(R)-3-(Pyrrolidin-1-ylmethyl)thiomorpholine
描述
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine is a heterocyclic compound that features both pyrrolidine and thiomorpholine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with a pyrrolidinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ microreactor systems that allow for precise control over reaction conditions, leading to more efficient and scalable production processes.
化学反应分析
Types of Reactions
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the nitrogen or sulfur functionalities.
Substitution: Both the pyrrolidine and thiomorpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified nitrogen or sulfur functionalities.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific chemical properties.
作用机制
The mechanism of action of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
Methyl 4-pyrrolidin-1-ylbenzoate: Another compound featuring a pyrrolidine ring, used in similar applications.
N-pyridin-2-yl carbamates: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine is unique due to the presence of both pyrrolidine and thiomorpholine rings, which confer distinct chemical and biological properties
属性
分子式 |
C9H18N2S |
|---|---|
分子量 |
186.32 g/mol |
IUPAC 名称 |
(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholine |
InChI |
InChI=1S/C9H18N2S/c1-2-5-11(4-1)7-9-8-12-6-3-10-9/h9-10H,1-8H2/t9-/m1/s1 |
InChI 键 |
KGGYRSFDOTUMNB-SECBINFHSA-N |
手性 SMILES |
C1CCN(C1)C[C@@H]2CSCCN2 |
规范 SMILES |
C1CCN(C1)CC2CSCCN2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene](/img/structure/B8377609.png)

![4-Fluoro-2-(hydroxymethyl)-6-[(phenylmethyl)oxy]phenol](/img/structure/B8377620.png)




![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B8377640.png)




